![molecular formula C12H22O4 B8412120 diethyl [(R)-1-methylbutyl]malonate](/img/structure/B8412120.png)
diethyl [(R)-1-methylbutyl]malonate
Overview
Description
Diethyl [(R)-1-methylbutyl]malonate (CAS 76-72-2) is a branched alkyl malonate ester with the molecular formula C₁₄H₂₆O₄ and a molecular weight of 258.35 g/mol . Its structure features a chiral (R)-1-methylbutyl group attached to the malonate core, making it a versatile intermediate in asymmetric synthesis and pharmaceutical manufacturing. This compound is produced industrially by companies like SCI Pharmtech as a bulk drug intermediate, highlighting its role in synthesizing bioactive molecules . Its stereochemistry and ester groups enable applications in catalytic reactions, polymer chemistry, and fine chemical production.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Diethyl [(R)-1-methylbutyl]malonate is widely used as a reagent in organic synthesis. It plays a critical role in the malonic ester synthesis, which is instrumental for creating substituted acetic acids and other complex organic molecules. This reaction involves the formation of carbon-carbon bonds, enabling the synthesis of various bioactive compounds.
2. Biochemical Studies
The compound has been utilized in biochemical research to study enzyme mechanisms and metabolic pathways. Its ability to act as a substrate for various enzymes allows researchers to investigate catalytic processes and enzyme kinetics.
3. Pharmaceutical Development
This compound has potential applications in drug development, particularly in synthesizing pharmaceutical intermediates. Its derivatives are explored for their therapeutic properties, including anti-inflammatory and analgesic effects.
4. Polymer Production
In industrial applications, this compound serves as a precursor for the production of polymers and other specialty chemicals. Its reactivity enables the creation of materials with specific properties suitable for various applications.
Case Study 1: Synthesis of Ureides
A study demonstrated that this compound could effectively react with urea to produce ureides from esters. This reaction showcases its utility in synthesizing nitrogen-containing compounds, which are vital in agricultural and pharmaceutical industries.
Case Study 2: Enzyme Mechanism Exploration
Research involving this compound has provided insights into the mechanisms by which certain enzymes catalyze reactions involving malonic esters. By using this compound as a substrate, scientists have elucidated key steps in enzyme catalysis that are crucial for understanding metabolic pathways .
Case Study 3: Polymer Chemistry Applications
In polymer chemistry, this compound has been employed as a building block for synthesizing biodegradable polymers. These materials have shown promise in reducing environmental impact while maintaining desirable mechanical properties.
Q & A
Q. What are the common synthetic routes for preparing diethyl [(R)-1-methylbutyl]malonate derivatives?
Basic
Diethyl malonate derivatives are synthesized via alkylation of its enolate. A Michael addition reaction using L-proline as a chiral catalyst achieves enantioselectivity. For example, diethyl 2-(2-cyanoethyl)malonate is synthesized with 74% yield and 79% enantiomeric excess (ee) under optimized conditions: pyridine solvent, 35°C, 48-hour reaction time, and a 1:1.2 molar ratio of diethyl malonate to acrylonitrile .
Parameter | Optimal Condition |
---|---|
Catalyst | L-proline (0.04 mol) |
Solvent | Pyridine |
Temperature | 35°C |
Reaction Time | 48 hours |
Molar Ratio (DEM:AN) | 1:1.2 |
Q. How is diethyl malonate characterized in complex mixtures?
Basic
Gas chromatography-mass spectrometry (GC/MS) with selected ion monitoring (SIM) is used for quantification. Dimethyl malonate serves as an internal standard. Key ions include m/z 115 (diethyl malonate) and m/z 101 (dimethyl malonate). Calibration curves are generated by spiking standards, achieving a linear range of 0.1–10 µg/mL .
GC/MS Parameter | Value |
---|---|
Column | Capillary (e.g., HP-5MS) |
Electron Multiplier | 2200 V |
Dwell Time | 100 ms |
Detection Limit | 0.1 µg/mL |
Q. How do reaction conditions influence enantioselectivity in asymmetric syntheses?
Advanced
Enantioselectivity depends on catalyst design, solvent polarity, and temperature. For example, L-proline-mediated Michael addition achieves 79% ee in pyridine, while enzymatic decarboxylation using aryl/alkenyl malonate decarboxylase (AMDase) yields >99% ee for heteroaromatic α-hydroxycarboxylic acids. Solvent polarity stabilizes transition states, while bulky ligands in copper-catalyzed arylations enhance steric control .
Q. Explain the mechanism of copper-catalyzed α-arylation of diethyl malonate.
Advanced
Copper(I) iodide with 2-picolinic acid catalyzes α-arylation at room temperature. The mechanism involves:
Oxidative Addition : Aryl iodide reacts with Cu(I) to form a Cu(III) intermediate.
Transmetalation : Diethyl malonate enolate coordinates to Cu(III).
Reductive Elimination : C–C bond formation releases the α-aryl malonate.
Functional group tolerance (e.g., nitro, ester) and mild conditions (25°C) make this method versatile .
Q. What analytical techniques quantify diethyl malonate in environmental samples?
Basic
Solid-phase extraction (SPE) coupled with GC/MS-SIM is preferred. Recovery rates exceed 90% for soil and water matrices. For aerosolized samples, vacuum FTIR tracks malonate salt formation and HNO₃ release, with NO₃⁻ depletion rates varying by metal cations (e.g., Mg²⁺ > Ca²⁺ > Na⁺) .
Q. Discuss solvent polarity's role in alkylation efficiency of diethyl malonate enolates.
Advanced
Polar aprotic solvents (e.g., DMF, THF) stabilize enolates by solvating counterions, enhancing nucleophilicity. Excess molar enthalpies (ΔHᴱ) for diethyl malonate + alcohol mixtures increase with alcohol chain length (methanol: ΔHᴱ = 1.2 kJ/mol; 2-propanol: ΔHᴱ = 4.5 kJ/mol at 298 K), indicating stronger interactions in non-polar systems .
Solvent | ΔHᴱ (kJ/mol) | Temperature (K) |
---|---|---|
Methanol | 1.2 | 298.2 |
Ethanol | 2.8 | 298.2 |
2-Propanol | 4.5 | 298.2 |
Q. What safety precautions are necessary for handling diethyl malonate derivatives?
Basic
Diethyl malonate (LD₅₀: 15,720 mg/kg oral, rat) requires gloves and ventilation. Storage at 2–8°C in amber glass prevents hydrolysis. Neurotoxicity studies show synergistic effects with mitochondrial inhibitors (e.g., malonate + MDMA exacerbates dopamine depletion) .
Q. How can computational modeling predict metabolic pathways of diethyl malonate derivatives?
Advanced
New approach methodologies (NAMs) predict absorption, distribution, metabolism, and excretion (ADME). For malonate esters, logP (~1.1) and pKa (~13) indicate low bioavailability. Quantum mechanical calculations model decarboxylation activation energies, aligning with experimental kinetics (e.g., ΔG‡ = 85 kJ/mol for AMDase) .
Q. What challenges exist in achieving high enantiomeric excess in catalytic decarboxylations?
Advanced
Substrate-enzyme compatibility is critical. Engineered AMDase variants improve ee for bulky substrates (e.g., heteroaryl malonates). Steric hindrance at the active site and protonation geometry (syn vs. anti) determine selectivity. For example, β-alanine derivatives show <10% ee without mutagenesis .
Q. What is diethyl malonate's role in Claisen condensation?
Basic
Diethyl malonate acts as a β-ketoester precursor. Its enolate attacks electrophilic carbonyl carbons, forming C–C bonds. For example, in synthesizing γ-amino esters via asymmetric ring-opening of meso-aziridines, yields reach 99% with heterodinuclear La/Yb catalysts .
Comparison with Similar Compounds
Comparison with Similar Malonate Esters
Physicochemical Properties
Key physicochemical properties of diethyl [(R)-1-methylbutyl]malonate and related compounds are compared below:
*Estimated based on structural similarity to diethyl malonate .
Key Observations :
- Chirality : Unlike symmetric malonates (e.g., dimethyl or diethyl malonate), the chiral center in [(R)-1-methylbutyl]malonate enables enantioselective applications, such as asymmetric catalysis .
Reactivity in Chemical Reactions
Polymerization and Radical Addition
Diethyl fumarate (trans isomer) exhibits higher radical addition rate constants (k = 1.2 × 10⁶ M⁻¹s⁻¹ ) than diethyl maleate (cis isomer, k = 0.8 × 10⁶ M⁻¹s⁻¹ ), attributed to its planar geometry favoring radical stabilization . By contrast, this compound’s branched structure may hinder polymerization due to steric effects.
Knoevenagel Condensation
Diethyl malonate reacts efficiently with salicylaldehydes to form coumarin derivatives (yields >80%), while bulkier esters like [(R)-1-methylbutyl]malonate may show reduced activity due to steric constraints .
Asymmetric Catalysis
Diethyl malonate participates in rare earth metal-catalyzed asymmetric ring-opening of meso-aziridines, yielding γ-amino esters with >97% enantiomeric excess (ee) .
Toxicity and Environmental Impact
The U.S. EPA classifies diethyl malonate as a low-priority substance with minimal human health and environmental risks .
Properties
Molecular Formula |
C12H22O4 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
diethyl 2-[(2R)-pentan-2-yl]propanedioate |
InChI |
InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
RQFSNEWORATSCC-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@@H](C)C(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCC(C)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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